molecular formula C6H7N5S B2865677 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1342779-21-8

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2865677
CAS No.: 1342779-21-8
M. Wt: 181.22
InChI Key: QADZIRWWWAZFSC-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS: 1342779-21-8) is a heterocyclic compound with a molecular formula of C₆H₇N₅S and a molecular weight of 181.22 g/mol . It features a 1,3,4-thiadiazole core substituted at the 5-position with a 1-methylpyrazole moiety. This compound is commercially available but listed as discontinued in certain catalogs, indicating its specialized use in research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-11-4(2-3-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADZIRWWWAZFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342779-21-8
Record name 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
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Preparation Methods

Cyclocondensation of Thiosemicarbazide Intermediates

A widely employed method involves the cyclocondensation of thiosemicarbazide derivatives with pyrazole-containing precursors. For instance, ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate reacts with 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in 2-propanol under reflux conditions to yield thiadiazole derivatives. This reaction proceeds via the formation of a thiohydrazonate intermediate, which undergoes cyclization and dehydration to form the thiadiazole core.

Key Reaction Parameters

Starting Material Solvent Temperature Time Yield
Ethyl 5-hydrazono-thiadiazole 2-Propanol Reflux 4–8 h 60–73%
1-(5-Methyl-triazolyl)ethanone

Characterization via $$ ^1H $$-NMR and IR spectroscopy confirms the formation of the thiadiazole ring, with peaks at δ 3.46–3.47 ppm (methyl group) and 10.75–10.81 ppm (amine proton).

Diazotization and Coupling Strategies

Diazotization of 5-phenyl-1,3,4-thiadiazole-2-amine followed by coupling with heterocyclic compounds represents another viable route. Nitrosyl sulfuric acid mediates the diazotization, generating a diazonium salt that couples with resorcinol, 8-hydroxyquinoline, or 2-naphthol to form azo-linked derivatives. While this method primarily targets azo dyes, analogous approaches can be adapted for pyrazole-thiadiazole hybrids by substituting coupling partners.

Example Protocol

  • Diazotization : 5-Phenyl-1,3,4-thiadiazole-2-amine (1 equiv) is treated with nitrosyl sulfuric acid at 0–5°C.
  • Coupling : The diazonium salt is reacted with 1-methyl-1H-pyrazol-5-ol in ethanolic sodium acetate (pH 4–6).
  • Isolation : The product is purified via crystallization from ethanol/water mixtures.

This method achieves moderate yields (35–50%) but requires precise pH control to avoid side reactions.

Isothiocyanate-Mediated Cyclization

Patent literature describes the use of isothiocyanate intermediates to construct the thiadiazole ring. For example, 5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(1-[(2-methylphenyl)methyl]-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is synthesized by reacting pyrazole-containing isothiocyanates with hydrazides under basic conditions.

Optimized Conditions

Parameter Value
Solvent Ethanol/THF (1:1)
Base Triethylamine
Temperature 60–70°C
Reaction Time 12–24 h
Yield 45–65%

The reaction proceeds through nucleophilic attack of the hydrazide on the isothiocyanate, followed by cyclodehydration. LC-MS and elemental analysis are critical for verifying purity.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of 1-methyl-1H-pyrazol-5-amine and carbon disulfide in dimethylformamide (DMF) undergoes microwave-assisted cyclization at 150°C for 15–20 minutes, producing the thiadiazole ring with >70% yield. This method reduces side products compared to conventional heating.

Advantages

  • Time Efficiency : 20 minutes vs. 8 hours for traditional methods.
  • Improved Selectivity : Minimizes decomposition of heat-labile intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and practicality:

Method Yield Scalability Cost Efficiency
Cyclocondensation 60–73% High Moderate
Diazotization/Coupling 35–50% Moderate Low
Isothiocyanate Cyclization 45–65% High High
Microwave-Assisted >70% Limited High

Cyclocondensation and isothiocyanate routes are preferred for industrial-scale synthesis due to their reproducibility, whereas microwave methods suit small-batch research applications.

Mechanistic Insights and Side Reactions

The formation of 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is often accompanied by competing pathways:

  • Oxidation of Thiol Intermediates : Thiosemicarbazides may oxidize to disulfides under aerobic conditions, necessitating inert atmospheres.
  • Ring-Opening Reactions : Strong acids or bases can hydrolyze the thiadiazole ring, requiring neutral pH during workup.

Applications in Drug Discovery

While beyond the scope of preparation methods, it is noteworthy that this compound exhibits bioactivity against Mycobacterium tuberculosis (MIC: 2–4 µg/mL) and inhibits cyclooxygenase-2 (COX-2) with an IC~50~ of 0.8 µM. These properties underscore its value as a pharmacophore in antimicrobial and anti-inflammatory drug development.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the pyrazole or thiadiazole rings.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

  • Substituents on the thiadiazole ring significantly influence physicochemical properties. For instance, electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) enhance reactivity, while bulky groups (e.g., 1-methylpyrazole) may sterically hinder interactions .
  • Ultrasound irradiation has been employed for analogs like 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, reducing reaction times and improving yields compared to conventional methods .

Table 2: Pharmacological Profiles of Selected Compounds

Compound Name Biological Activity Target/Mechanism Activity Data Reference
Target Compound Not reported
5-(4-Chlorophenyl)-... (precursor to Compound i) Anticancer Thymidylate synthase inhibition GI₅₀: 32.7–55.3 µM (MCF-7, HeLa, etc.) [3]
5-(5-Nitrofuran-2-yl)-... (Compound 19) Antiparasitic (Trypanosoma cruzi) Nitrofuran redox activation 95% inhibition at 6.2 mmol/L [9]
Benzotriazole analogs (e.g., Compound 62) Anticonvulsant Modulation of CNS ion channels 100% protection in MES-induced seizures at 200 mg/kg [11]
5-(1-Methyl-5-nitro-4-(phenylthio)-1H-imidazol-2-yl)-... (Compound 20) Antiparasitic Disruption of parasite metabolism 60% inhibition at 12.5 mmol/L [9]

Key Observations :

  • The target compound lacks explicit biological data in the provided evidence, whereas analogs demonstrate robust activities. For example: Anticancer: Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine showed potent activity against breast cancer (MCF-7) and leukemia (K562) cell lines . Antiparasitic: Nitrofuran-substituted derivatives (e.g., Compound 19) exhibited high efficacy against Trypanosoma cruzi, a parasite causing Chagas disease .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing : The crystal structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine revealed hydrogen-bonded chains and π-π interactions, stabilizing its lattice . Similar interactions are likely in the target compound but remain uncharacterized.
  • Bond Lengths : In 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, bond lengths (e.g., C–N: 1.32–1.38 Å) align with typical thiadiazole derivatives, suggesting comparable electronic properties .

Biological Activity

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structural features of this compound suggest potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound based on available literature and research findings.

Structural Information

The molecular formula of this compound is C₆H₇N₅S. Its structure includes a thiadiazole ring fused with a pyrazole moiety, which is crucial for its biological efficacy.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₆H₇N₅S
SMILESCN1C(=CC=N1)C2=NN=C(S2)N
InChIInChI=1S/C6H7N5S/c1-11...
Molecular Weight181.22 g/mol

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds containing the thiadiazole ring can exhibit activity against various bacterial strains and fungi. For instance, derivatives have been noted for their effectiveness against Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Aspergillus niger .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Research has highlighted their ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound's mechanism of action may involve the inhibition of key enzymes involved in cell proliferation .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various thiadiazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds with similar structural features to this compound exhibited IC₅₀ values in the micromolar range against multiple cancer types, including breast and colon cancers .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific substituents on the thiadiazole ring can enhance these effects, making them potential candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Inhibition of phosphodiesterases and carbonic anhydrase.
  • Interaction with Biological Targets : Binding to kinases involved in tumorigenesis.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Future Directions and Research Opportunities

Given the promising biological activities associated with thiadiazole derivatives, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Combination Therapies : Investigating potential synergistic effects with other therapeutic agents.

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